3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid
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Overview
Description
3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid: is an organoboron compound with the molecular formula C10H13BClNO3 . It is a boronic acid derivative that features a pyridine ring substituted with a chlorine atom, a cyclopentyloxy group, and a boronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The synthesis begins with the construction of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced via nucleophilic substitution reactions. This step involves the reaction of a suitable pyridine derivative with cyclopentanol under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: The boronic acid moiety is highly reactive in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed:
Boronic Esters: Formed through oxidation.
Borane Derivatives: Formed through reduction.
Substituted Pyridines: Formed through nucleophilic substitution.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. It serves as a versatile building block for the synthesis of complex organic molecules .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals. Its boronic acid moiety allows for the formation of reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors and sensors .
Medicine: The compound’s derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and bacterial infections. Boronic acid-containing compounds are known to inhibit proteasomes and other enzymes, making them valuable in drug discovery .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable boron-carbon bonds makes it useful in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid is primarily related to its boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their biological activity. In medicinal chemistry, boronic acid-containing compounds are known to inhibit enzymes such as proteasomes by forming covalent adducts with their active site residues. This inhibition can lead to the disruption of cellular processes and has therapeutic potential in the treatment of diseases such as cancer .
Comparison with Similar Compounds
- 3-Chloro-2-(methoxy)pyridine-4-boronic acid
- 3-Chloro-2-(ethoxy)pyridine-4-boronic acid
- 3-Chloro-2-(propoxy)pyridine-4-boronic acid
Comparison: 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid is unique due to the presence of the cyclopentyloxy group, which imparts different steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity, stability, and biological activity. For example, the bulkier cyclopentyloxy group may provide greater steric hindrance, affecting the compound’s ability to interact with enzymes or other molecular targets .
Properties
IUPAC Name |
(3-chloro-2-cyclopentyloxypyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c12-9-8(11(14)15)5-6-13-10(9)16-7-3-1-2-4-7/h5-7,14-15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXRYHFVOOMDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OC2CCCC2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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